molecular formula C11H14O4 B3266442 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one CAS No. 42541-62-8

1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B3266442
CAS No.: 42541-62-8
M. Wt: 210.23 g/mol
InChI Key: FWSFYHLZQYUIMW-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H12O4 It is characterized by the presence of two hydroxyl groups and one methoxy group attached to a phenyl ring, along with a methylpropanone side chain

Scientific Research Applications

1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound has been tested on the HT-29 human colon adenocarcinoma cell line using the MTT cell proliferation assay . It exhibited a good cytotoxic effect on HT-29 cells in a dose- and time-dependent manner but no cytotoxic effect on the MRC-5 cell line after 72 h incubation .

Preparation Methods

The synthesis of 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dihydroxy-4-methoxybenzaldehyde and 2-methylpropan-1-one.

    Reaction Conditions: The key reaction involves the condensation of 2,6-dihydroxy-4-methoxybenzaldehyde with 2-methylpropan-1-one in the presence of a base, such as sodium hydroxide, under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyl and methoxy groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives.

Comparison with Similar Compounds

1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one can be compared with similar compounds such as:

    1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone: This compound has a similar structure but with a different side chain, leading to variations in its chemical and biological properties.

    2,6-Dihydroxy-4-methoxyacetophenone: Another related compound with a simpler structure, used in similar applications but with different reactivity and potency.

The uniqueness of this compound lies in its specific combination of functional groups and side chain, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-6(2)11(14)10-8(12)4-7(15-3)5-9(10)13/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSFYHLZQYUIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659532
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42541-62-8
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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